molecular formula C9H9N3O2S B12108203 Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- CAS No. 105522-99-4

Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl-

Cat. No.: B12108203
CAS No.: 105522-99-4
M. Wt: 223.25 g/mol
InChI Key: PMMQVRUODMYPNN-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

    Synthetic Routes: One synthetic route involves the condensation of 2-aminothiophene with cyanoacetic acid followed by cyclization to form the thienopyrimidine ring. The subsequent amidation of the carboxylic acid group with ammonia or an amine yields the desired compound.

    Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol, acetic acid) and acid catalysts (e.g., sulfuric acid).

    Industrial Production: While there isn’t widespread industrial production of this specific compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- can undergo various reactions

      Common Reagents and Conditions: Reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, alkylamines).

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carboxylic acid group yields the corresponding alcohol.

  • Scientific Research Applications

      Medicinal Chemistry: Thieno(2,3-d)pyrimidine derivatives have shown promise as anticancer agents. Researchers have explored their kinase inhibition, antioxidant, anti-inflammatory, and antimicrobial properties.

      Clinical Trials: Compounds related to this scaffold, such as GNE-490 and Relugolix, are in clinical trials for breast cancer and prostate cancer treatment, respectively.

      Other Fields: These compounds may find applications in other areas, including CNS protection and antiviral research.

  • Mechanism of Action

      Targets: Thieno(2,3-d)pyrimidine derivatives likely interact with specific cellular targets, such as kinases or receptors.

      Pathways: Their effects may involve modulation of signaling pathways (e.g., PI3K pathway inhibition).

  • Comparison with Similar Compounds

    Properties

    CAS No.

    105522-99-4

    Molecular Formula

    C9H9N3O2S

    Molecular Weight

    223.25 g/mol

    IUPAC Name

    2-(4-amino-5-methylthieno[2,3-d]pyrimidin-6-yl)acetic acid

    InChI

    InChI=1S/C9H9N3O2S/c1-4-5(2-6(13)14)15-9-7(4)8(10)11-3-12-9/h3H,2H2,1H3,(H,13,14)(H2,10,11,12)

    InChI Key

    PMMQVRUODMYPNN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=NC=NC(=C12)N)CC(=O)O

    Origin of Product

    United States

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